molecular formula C10H14BrN3 B3161872 1-(3-Bromopyridin-2-yl)-4-methylpiperazine CAS No. 87394-59-0

1-(3-Bromopyridin-2-yl)-4-methylpiperazine

Cat. No.: B3161872
CAS No.: 87394-59-0
M. Wt: 256.14 g/mol
InChI Key: UQIOJCBARSSJKK-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-4-methylpiperazine is a chemical compound that features a combination of two heterocyclic rings: a six-membered pyridine ring containing a bromine atom at the second position (2-position) and a six-membered piperazine ring attached at the first position (1-position) of the pyridine

Preparation Methods

The synthesis of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine can be achieved through different methods. One common approach involves the reaction of 2-bromopyridine with piperazine in the presence of a suitable catalyst. The reaction conditions typically involve the use of solvents such as toluene or ethyl acetate, and the process may be promoted by reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)-4-methylpiperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups through reactions such as the Heck reaction and Buchwald-Hartwig coupling.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which may alter the functional groups on the piperazine or pyridine rings.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and piperazines.

Scientific Research Applications

    Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs.

    Anticonvulsants: Research suggests that derivatives of this compound may possess anticonvulsant activity.

    Antimicrobial Agents: Some studies have explored its potential as an antimicrobial agent, with certain analogs displaying antibacterial activity.

    Organic Electronics: The compound is also used in the development of materials for organic electronics due to its unique electronic properties.

Comparison with Similar Compounds

1-(3-Bromopyridin-2-yl)-4-methylpiperazine can be compared with other similar compounds, such as:

    3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.

    N-(Pyridin-2-yl)amides: Compounds with significant biological and therapeutic value.

    3-Bromoimidazo[1,2-a]pyridines: Compounds with varied medicinal applications.

The uniqueness of this compound lies in its combination of the pyridine and piperazine rings, which provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-(3-bromopyridin-2-yl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIOJCBARSSJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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